4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid is a complex organic compound that features a benzoic acid moiety linked to a phenyl group, which is further connected to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the attachment of the phenyl group and finally the benzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions can produce a wide variety of derivatives with different functional groups.
Scientific Research Applications
4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and pyrrolidinone-containing molecules. Examples include:
- 3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]propanoic acid
- 3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]butanoic acid
Uniqueness
What sets 4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20-10-9-16(18(20)21)11-13-5-7-14(8-6-13)15-3-2-4-17(12-15)19(22)23/h2-8,12,16H,9-11H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPTLICXQVUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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